Methyl s-ethylcysteinate
Description
Methyl S-ethylcysteinate is a cysteine derivative characterized by an ethylthio (-S-CH₂CH₃) substituent on the sulfur atom of cysteine and a methyl ester (-COOCH₃) at the carboxyl group. Its structure can be represented as methyl 2-amino-3-(ethylthio)propanoate (inferred from S-ethyl-L-cysteine in ).
Properties
Molecular Formula |
C6H13NO2S |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
methyl 2-amino-3-ethylsulfanylpropanoate |
InChI |
InChI=1S/C6H13NO2S/c1-3-10-4-5(7)6(8)9-2/h5H,3-4,7H2,1-2H3 |
InChI Key |
UYZPLCUCDQITQN-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl s-ethylcysteinate typically involves the methylation of cysteine. One common method is the reaction of cysteine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation of the sulfur atom.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method is the use of microwave-assisted derivatization, which has been shown to significantly reduce reaction times and improve yields . This method involves the use of microwave radiation to accelerate the methylation process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl s-ethylcysteinate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: this compound can undergo nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted cysteine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl s-ethylcysteinate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound activates methionine sulfoxide reductase A, which scavenges free radicals and reduces oxidative stress.
Neuroprotection: This compound protects against mitochondrial membrane depolarization and alleviates neurotoxicity by mimicking the endogenous methionine-centered redox cycle.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Cysteine Derivatives
Structural and Functional Insights
Allyl (-S-CH₂CH=CH₂): Introduces unsaturation, possibly increasing reactivity in radical scavenging or conjugation reactions . Phenyl (-S-Ph): Enhances aromatic interactions in drug-target binding but reduces solubility .
Esterification and Protection :
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